4-Dimethylaminocinnamaldehyde
Overview
Description
4-dimethylaminocinnamaldehyde is a member of cinnamaldehydes.
Mechanism of Action
Target of Action
4-(Dimethylamino)cinnamaldehyde (DMAC) is primarily used as a reagent in the assay of apotryptophanase and tryptophanase . These enzymes are involved in the metabolism of tryptophan, an essential amino acid .
Mode of Action
DMAC interacts with its targets by producing colored adducts with flavanols for subsequent High-Performance Liquid Chromatography (HPLC) . This interaction allows for the detection and quantification of these compounds in various samples .
Biochemical Pathways
The primary biochemical pathway affected by DMAC is the tryptophan metabolism pathway . By interacting with apotryptophanase and tryptophanase, DMAC can influence the breakdown and utilization of tryptophan .
Result of Action
The primary result of DMAC’s action is the production of colored adducts with flavanols . These adducts can be detected and quantified using HPLC, providing valuable information about the presence and concentration of these compounds in various samples .
Action Environment
The action of DMAC can be influenced by environmental factors. For instance, it has been found that DMAC presents different geometries in nonpolar and polar solvents, changing from a polyene-like structure with a pyramidal dimethylamino group (in gas phase or nonpolar solvents) to a cyanine-like structure with a planar dimethylamino group in water due to the stabilizing effect of hydrogen bonds between DMAC and water .
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)cinnamaldehyde plays a significant role in biochemical reactions, primarily as a chromogenic reagent. It interacts with enzymes such as apotryptophanase and tryptophanase, facilitating the detection of indole products . The compound forms colored adducts with flavanols, which can be subsequently analyzed using high-performance liquid chromatography (HPLC) . Additionally, 4-(Dimethylamino)cinnamaldehyde is used in the serine protease inhibition assay, highlighting its versatility in biochemical applications .
Cellular Effects
The effects of 4-(Dimethylamino)cinnamaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cinnamaldehyde analogs, including 4-(Dimethylamino)cinnamaldehyde, have demonstrated antibiofilm and anthelmintic activities . These compounds can inhibit biofilm formation and disrupt cell aggregation, impacting cellular communication and function . Moreover, 4-(Dimethylamino)cinnamaldehyde has been used to study the effects of phenolic compounds on plant cells, further illustrating its broad applicability .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)cinnamaldehyde exerts its effects through various binding interactions with biomolecules. It forms covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . The compound’s ability to produce colored adducts with flavanols is a result of its interaction with specific functional groups in these molecules . Additionally, 4-(Dimethylamino)cinnamaldehyde has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylamino)cinnamaldehyde can change over time due to factors such as stability and degradation. The compound is known to be sensitive to air and light, which can lead to its degradation and reduced efficacy . Long-term studies have shown that 4-(Dimethylamino)cinnamaldehyde can have lasting effects on cellular function, particularly in the context of proanthocyanidin quantification in cranberry products . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s stability and effectiveness.
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)cinnamaldehyde vary with different dosages in animal models. Studies have shown that cinnamaldehyde, the main component of cinnamon essential oil, exhibits anxiolytic effects at specific dosages . At higher doses, it can cause adverse effects such as respiratory irritation and toxicity . These findings underscore the importance of determining the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
4-(Dimethylamino)cinnamaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can inhibit ATPase activity, disrupt energy metabolism, and prevent biofilm formation . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 4-(Dimethylamino)cinnamaldehyde is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and the presence of targeting signals . Proper understanding of its transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Dimethylamino)cinnamaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through post-translational modifications and targeting signals . This localization is critical for its role in detecting indoles and flavanols, as well as its interactions with various biomolecules within the cell .
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJCCIJLIMGEP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022237 | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-35-3, 6203-18-5 | |
Record name | trans-4-(Dimethylamino)cinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20432-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminocinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006203185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenal, 3-[4-(dimethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Dimethylamino)cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dimethylaminocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DIMETHYLAMINO)CINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSI7WZ9F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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